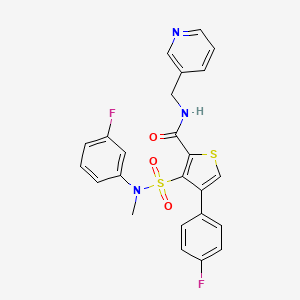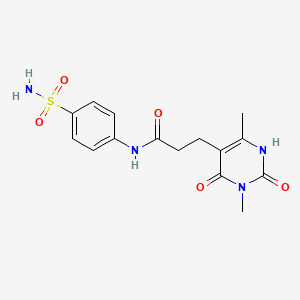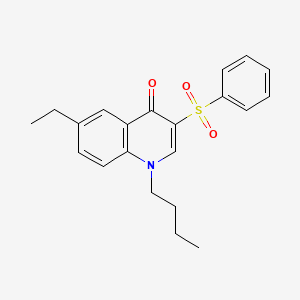
4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O3S2 and its molecular weight is 499.55. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-3-(N-(3-fluorophenyl)-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Kinase Inhibition
The compound's structural relatives have been identified as potent and selective Met kinase inhibitors, highlighting its potential in targeting the Met kinase superfamily. These inhibitors have shown complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, leading to the advancement of such compounds into phase I clinical trials (G. M. Schroeder et al., 2009).
Heterocyclic Synthesis Applications
Research on thiophenylhydrazonoacetates indicates their utility in heterocyclic synthesis, providing a pathway to various nitrogen nucleophiles and derivatives. This work underscores the chemical versatility of thiophene-containing compounds for synthesizing pyrazole, isoxazole, pyrimidine, triazine, and other heterocyclic frameworks (R. Mohareb et al., 2004).
Ligand Synthesis for Metal Complexation
The synthesis of related thiophene compounds has been explored for complexation with metals like Zinc (II) and Copper (II). These studies aim at increasing the biological and catalytic potential of the ligands, suggesting possible applications in the pharmaceutical and chemical industries due to the structural characteristics and potential reactivity of such compounds (kingsley John Orie et al., 2021).
Crystal Structure Analysis
The crystal structure analysis of thiophene derivatives reveals their potential in material science and pharmaceuticals. Such compounds have shown a wide spectrum of biological activities, and their polymeric versions have applications in electronics, sensors, and solar cells, indicating the broad applicability of thiophene-based compounds in advanced materials and biomedical research (S. Nagaraju et al., 2018).
Polyamide and Polymer Synthesis
Studies on the synthesis of polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from thiophene compounds highlight their application in creating new materials with high thermal stability and good solubility in polar solvents. These materials possess significant potential for use in high-performance applications due to their thermal stability and mechanical properties (S. Hsiao et al., 2000).
properties
IUPAC Name |
4-(4-fluorophenyl)-3-[(3-fluorophenyl)-methylsulfamoyl]-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3S2/c1-29(20-6-2-5-19(26)12-20)34(31,32)23-21(17-7-9-18(25)10-8-17)15-33-22(23)24(30)28-14-16-4-3-11-27-13-16/h2-13,15H,14H2,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEFFJCIBCMKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2391523.png)

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2391528.png)

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)
![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)

